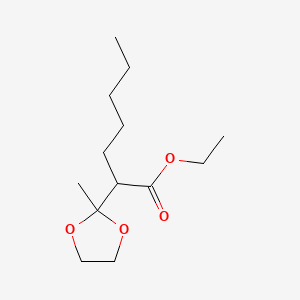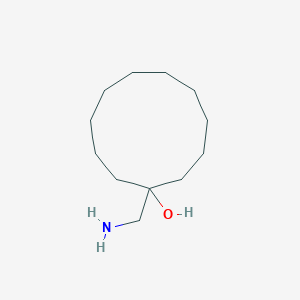
1-(Aminomethyl)cycloundecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)cycloundecan-1-ol is an organic compound with the molecular formula C12H25NO It is a cycloalkane derivative featuring an aminomethyl group and a hydroxyl group attached to a cycloundecane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cycloundecan-1-ol typically involves the reaction of cycloundecanone with formaldehyde and ammonia or an amine under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired aminomethyl alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)cycloundecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Cycloundecanone or cycloundecanal.
Reduction: Cycloundecylamine.
Substitution: Various substituted cycloundecane derivatives.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)cycloundecan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)cycloundecan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cycloundecane ring provides structural stability. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(Aminomethyl)cyclododecan-1-ol
- 1-(Aminomethyl)cyclohexan-1-ol
- 1-(Aminomethyl)cyclopentan-1-ol
Comparison: 1-(Aminomethyl)cycloundecan-1-ol is unique due to its larger ring size compared to cyclohexane and cyclopentane derivatives. This larger ring size can influence its chemical reactivity and biological interactions, potentially offering advantages in specific applications where steric factors are critical.
Propiedades
Número CAS |
72799-67-8 |
|---|---|
Fórmula molecular |
C12H25NO |
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
1-(aminomethyl)cycloundecan-1-ol |
InChI |
InChI=1S/C12H25NO/c13-11-12(14)9-7-5-3-1-2-4-6-8-10-12/h14H,1-11,13H2 |
Clave InChI |
WTKNITUMWGBQHP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCC1)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


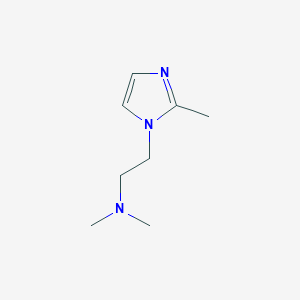
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
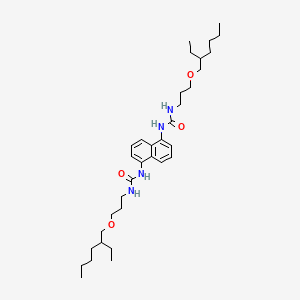
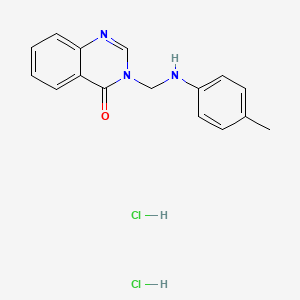
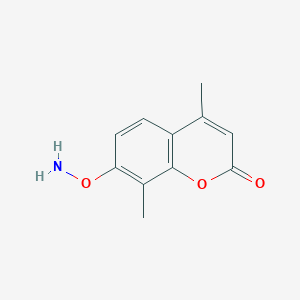
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)
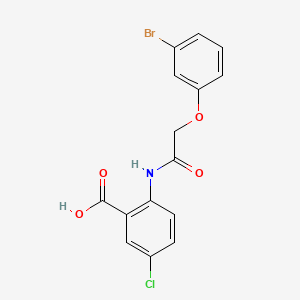

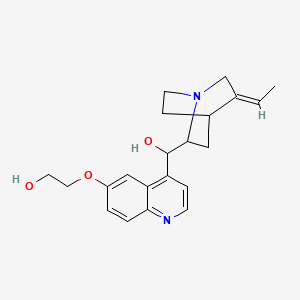

![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)
